molecular formula C12H13N3O B1361621 n-(4-Methoxybenzyl)pyrimidin-2-amine CAS No. 6957-21-7

n-(4-Methoxybenzyl)pyrimidin-2-amine

Cat. No.: B1361621
CAS No.: 6957-21-7
M. Wt: 215.25 g/mol
InChI Key: UCAOGWCFIZYXNE-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)pyrimidin-2-amine (CAS 6957-21-7) is a chemical compound with a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol . This solid substance serves as a versatile building block in organic and pharmaceutical synthesis, particularly valuable for constructing more complex molecules with potential biological activity . The presence of both pyrimidine and aniline-derived structures in its architecture makes it a valuable intermediate in medicinal chemistry research. It is commonly employed in the discovery and development of new active pharmaceutical ingredients (APIs) . Researchers utilize this compound in the synthesis of molecules that may target kinases and other purine-binding enzymes, given that the pyrimidine ring can serve as a core scaffold in such inhibitors. It is also relevant in the development of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules where its amine group provides a convenient point for conjugation . For research purposes only. Not for human or veterinary diagnostic or therapeutic use. Store in a sealed container in a dry, cool environment between 2-8°C .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-11-5-3-10(4-6-11)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAOGWCFIZYXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290024
Record name n-(4-methoxybenzyl)pyrimidin-2-amine
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-21-7
Record name NSC66170
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Record name n-(4-methoxybenzyl)pyrimidin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYBENZYLAMINO)PYRIMIDINE
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Preparation Methods

Reaction Outline:

  • Reactants :
    • 2-chloropyrimidine or pyrimidine derivatives
    • 4-methoxybenzylamine
  • Catalyst :
    • A base such as triethylamine or sodium carbonate
  • Solvent :
    • Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature :
    • Moderate heating between 80–120 °C

Reaction Mechanism:

The benzylamine undergoes nucleophilic attack on the pyrimidine ring, displacing the halogen atom (if present) and forming the desired amine derivative.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the reaction between pyrimidine derivatives and benzylamines.

Procedure:

  • Combine 2-chloropyrimidine, 4-methoxybenzylamine, and a base in acetonitrile.
  • Seal the reaction vessel and irradiate at 150 °C for 10–15 minutes.
  • Purify the product via silica gel chromatography using solvents like hexanes and ethyl acetate.

Advantages:

  • Faster reaction times
  • Higher yields compared to conventional heating methods

Solvent-Free Synthesis

A green chemistry approach involves solvent-free conditions to minimize environmental impact.

Procedure:

  • Mix solid reactants (e.g., pyrimidine derivative and benzylamine) with a catalytic amount of base.
  • Heat directly at elevated temperatures (~100 °C).
  • Isolate the product via recrystallization from ethanol or methanol.

Benefits:

  • Eco-friendly
  • Reduced solvent waste

Reaction Optimization

Optimization studies focus on adjusting reaction parameters such as temperature, catalyst concentration, and solvent type to improve yield and purity.

Parameter Optimal Condition Effect
Temperature 100–120 °C Enhances reaction rate
Catalyst Triethylamine or Na₂CO₃ Promotes nucleophilic attack
Solvent DMF or DCM Stabilizes intermediates
Reaction Time 10–18 hours Ensures complete conversion

Purification Techniques

Post-reaction purification is critical for isolating N-(4-Methoxybenzyl)pyrimidin-2-amine in high purity.

Methods:

  • Recrystallization : Dissolve crude product in ethanol or methanol, followed by slow cooling.
  • Chromatography : Use silica gel with gradient elution (e.g., hexanes/ethyl acetate mixture).
  • Extraction : Wash organic layers with brine to remove impurities.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%)
General Synthesis Pyrimidine + Benzylamine DMF, TEA, 100 °C ~75–85
Microwave-Assisted Pyrimidine + Benzylamine Acetonitrile, microwave at 150 °C ~90
Solvent-Free Pyrimidine + Benzylamine No solvent, direct heating at 100 °C ~70–80

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of n-(4-Methoxybenzyl)pyrimidin-2-amine

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with pyrimidin-2-amine derivatives. This process can be optimized using different reaction conditions, such as varying solvents and catalysts, to enhance yield and purity. For instance, one study demonstrated that using a microwave-assisted method could significantly reduce reaction time while improving yields compared to traditional heating methods .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

1. Antimicrobial Activity

  • Several derivatives of pyrimidin-2-amines have shown promising antimicrobial properties. For example, compounds structurally related to this compound have been tested against various bacterial strains and fungi, demonstrating significant activity against pathogens like Candida albicans and Staphylococcus aureus .

2. Anticancer Potential

  • Research has indicated that this compound derivatives can inhibit the proliferation of cancer cell lines such as HEPG2, MCF7, and HCT-116. One derivative showed an IC50 value of 0.7 μmol L^-1 against MCF7 cells, highlighting its potential as an anticancer agent .

3. Inhibition of Kinases

  • The compound has been explored for its ability to inhibit specific kinases involved in cancer progression and other diseases. For instance, studies have shown that certain pyrimidine derivatives can effectively inhibit plasmodial kinases, which are crucial for the survival of malaria parasites . This suggests potential applications in developing antimalarial therapies.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrimidine derivatives, including this compound, and evaluated their antimicrobial activities. The results indicated that these compounds exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. The most potent compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized multiple derivatives of this compound and tested them against several cancer cell lines. The findings revealed that modifications at the benzyl position significantly influenced the cytotoxicity of the compounds. One derivative achieved an IC50 value indicating strong antiproliferative effects on MCF7 cells .

Summary Table of Applications

Application Area Details
Antimicrobial Activity Effective against Candida albicans and Staphylococcus aureus; varying MIC values reported .
Anticancer Potential Inhibitory effects on HEPG2, MCF7, HCT-116 cell lines; IC50 values as low as 0.7 μmol L^-1 .
Kinase Inhibition Targeting plasmodial kinases; potential for antimalarial drug development .

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha. The compound may also interact with nuclear factor kappa B and leukotrienes, thereby modulating the inflammatory response .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS: 23676-58-6)
  • Structural Difference : The benzyl group is substituted with a chlorine atom at the ortho position instead of a methoxy group.
  • Impact : Chlorine, being electron-withdrawing, reduces electron density on the benzyl ring compared to the electron-donating methoxy group. This alters electronic interactions with targets and may affect reactivity in further derivatization .
  • Applications : Chlorinated analogs are often explored for enhanced binding in hydrophobic pockets of enzymes or receptors.
N-(4-Methoxyphenyl)-4-phenylpyrimidin-2-amine (PPA2)
  • Structural Difference : The 4-methoxy group is directly attached to a phenyl ring (N-aryl) rather than a benzyl (N-benzyl) group.
  • Impact : The absence of a methylene bridge reduces conformational flexibility and lipophilicity. This may limit membrane permeability compared to the benzyl-substituted analog .

Complex Heterocyclic Systems

N-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (3s)
  • Structural Difference : Incorporates a triazolo[1,5-a]pyrimidine core and a 3,4,5-trimethoxyphenyl group.
  • The trimethoxyphenyl group contributes to tubulin polymerization inhibition, a mechanism critical in anticancer activity .
4,6-Dimethoxy-N,N-bis(4-methoxybenzyl)pyrimidin-2-amine (9a)
  • Structural Difference : Features dual 4-methoxybenzyl groups and methoxy substituents at positions 4 and 6 of the pyrimidine ring.
  • Impact : Increased steric bulk and electron-donating effects may reduce solubility but enhance stability and target selectivity. Such compounds are often intermediates for further functionalization, such as iodination (e.g., compound 10a ) for radiopharmaceutical applications .

Hybrid Structures with Additional Functional Groups

2-((2-(Dimethylamino)ethyl)(4-methoxybenzyl)amino)pyrimidine Hydrochloride
  • Structural Difference: Includes a dimethylaminoethyl side chain.
  • This modification is common in histamine receptor antagonists, as seen in analogs like Thonzylamine hydrochloride .
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • Structural Difference: Substituted with a pyridyl group and an amino-methylphenyl moiety.
  • Impact: The pyridine ring introduces additional hydrogen-bonding sites, while the amino group enhances solubility and metabolic stability. Such derivatives are explored as kinase inhibitors or radiosensitizers .

Pharmacological and Physicochemical Properties

Compound Key Substituents logP (Predicted) Biological Activity
N-(4-Methoxybenzyl)pyrimidin-2-amine 4-Methoxybenzyl ~2.5 Limited data; inferred enzyme modulation
N-(2-Chlorobenzyl)pyrimidin-2-amine 2-Chlorobenzyl ~3.0 Intermediate for anticancer agents
PPA2 4-Methoxyphenyl ~2.8 Radiosensitizer in lung cancer
Compound 3s Triazolo-pyrimidine, trimethoxyphenyl ~3.5 Tubulin inhibition (IC₅₀: 0.12 μM)
9a Bis(4-methoxybenzyl), dimethoxy ~4.2 Intermediate for iodinated probes

Biological Activity

n-(4-Methoxybenzyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure includes a pyrimidine ring, which is known for its diverse biological properties, and a methoxybenzyl group, which may enhance its pharmacological profile.

  • Molecular Formula : C₁₂H₁₃N₃O
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 248748

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may exert its effects through:

  • Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting specific kinases, which are pivotal in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : By binding to active sites on enzymes, it can alter signaling cascades that lead to cell growth or apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC₅₀ (µM) Effect
MDA-MB-231 (Breast)0.075Strong antiproliferative activity
HeLa (Cervical)0.069Significant growth inhibition
A549 (Lung)0.058Effective against lung cancer cells

These findings suggest that the presence of the methoxy group enhances the compound's ability to inhibit cancer cell growth, possibly by increasing lipophilicity and facilitating cellular uptake.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies indicate that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

Case Studies

  • Study on Antiproliferative Activity : A recent study highlighted the compound's ability to inhibit the growth of various cancer cell lines, showing a strong correlation between structural modifications and enhanced biological activity. The study utilized clonogenic survival assays to evaluate long-term effects on cell viability.
  • In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor size compared to control groups. This suggests potential for further development as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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